molecular formula C24H32N4O2 B2475307 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 900005-78-9

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No. B2475307
M. Wt: 408.546
InChI Key: RYRWKNNBEMUKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

A study focused on the microwave-assisted synthesis of new pyrazolopyridines derived from a related compound, exploring their antioxidant, antitumor, and antimicrobial activities. The research demonstrated that certain compounds exhibited significant biological activities, suggesting the potential of similar structures in drug development and bioactive molecule synthesis (El‐Borai et al., 2013).

Improved Synthesis and Derivative Formation

Another research highlighted an improved synthesis method for diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to derivatives with potential for further chemical applications. This study showcases the importance of synthetic methodologies in creating derivatives of complex molecules, which could be applicable to the synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide (Obydennov et al., 2013).

Catalysis and Reaction Mechanisms

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underlines the catalyst's efficiency and recyclability in chemical reactions. This study illuminates the potential of using related compounds in catalytic processes to enhance reaction efficiency and sustainability (Liu et al., 2014).

Fluorescent Probes for Carbon Dioxide Detection

A notable application in materials chemistry involves the development of fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels. This research exemplifies how structural analogs could be designed for environmental monitoring and sensing applications (Wang et al., 2015).

Corrosion Inhibition

A study on cadmium(II) Schiff base complexes, including ligands derived from similar structural frameworks, demonstrated corrosion inhibition properties on mild steel. Such findings indicate the potential of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide analogs in materials science and engineering applications to protect metals from corrosion (Das et al., 2017).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-4-18-7-11-20(12-8-18)26-24(30)23(29)25-17-22(28-15-5-6-16-28)19-9-13-21(14-10-19)27(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWKNNBEMUKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

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